

# Solangepras: A Deep Dive into its Molecular Architecture and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Solangepras** (also known as CVN-424) is an orally administered, small molecule inverse agonist of the G protein-coupled receptor 6 (GPR6) currently under investigation for the treatment of Parkinson's disease.[1][2] Its development marks a significant shift away from traditional dopaminergic therapies, offering a novel, targeted approach to managing the motor and non-motor symptoms of this neurodegenerative disorder. This technical guide provides a comprehensive overview of the molecular structure of **Solangepras**, its mechanism of action, and the key experimental findings from preclinical and clinical studies.

## **Molecular Structure and Properties**

**Solangepras** is a synthetic, small molecule with the chemical formula C24H29F2N5O3 and a molar mass of 473.525 g·mol-1.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone.[1] The structural integrity and stereochemistry of **Solangepras** are crucial for its high-affinity binding and inverse agonist activity at the GPR6 receptor.



| Property         | Value                                                                                                                      | Reference |
|------------------|----------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Formula | C24H29F2N5O3                                                                                                               | [1]       |
| Molar Mass       | 473.525 g·mol−1                                                                                                            | [1]       |
| IUPAC Name       | 1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[[(3R)-oxolan-3-yl]amino]-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone | [1]       |
| Development Code | CVN-424                                                                                                                    | [1]       |
| Drug Class       | GPR6 Inverse Agonist                                                                                                       | [1]       |

# Mechanism of Action: Targeting the Indirect Pathway

**Solangepras** exerts its therapeutic effects by acting as an inverse agonist on the GPR6 receptor. GPR6 is an orphan receptor predominantly and selectively expressed in the medium spiny neurons (MSNs) of the striatum that constitute the brain's "indirect pathway" of motor control.[3] This pathway is known to inhibit movement. In Parkinson's disease, the loss of dopamine leads to hyperactivity of this indirect pathway, contributing to the characteristic motor deficits.

By inhibiting the constitutive activity of GPR6, **Solangepras** modulates the signaling within these indirect pathway MSNs.[3] This non-dopaminergic mechanism helps to restore the balance between the direct and indirect pathways in the basal ganglia, thereby improving motor function without directly stimulating dopamine receptors.[3] This targeted approach is anticipated to reduce the risk of dopamine-related side effects, such as dyskinesia.





Click to download full resolution via product page

Caption: Signaling pathway of Solangepras as a GPR6 inverse agonist.

# **Preclinical and Clinical Development**

**Solangepras** has undergone extensive preclinical and clinical evaluation to establish its safety, tolerability, and efficacy.

### **Preclinical Studies**

In vitro and in vivo preclinical studies have demonstrated the potency and selectivity of **Solangepras**.

Quantitative Data from Preclinical Studies:

| Parameter                    | Value     | Species | Assay                        | Reference |
|------------------------------|-----------|---------|------------------------------|-----------|
| Ki                           | 9.4 nM    | Human   | Radioligand<br>Binding Assay | [2]       |
| EC50                         | 38 nM     | Human   | cAMP Functional<br>Assay     | [2]       |
| Brain RO50<br>(Plasma Conc.) | 6.0 ng/mL | Mouse   | Receptor<br>Occupancy        | [4]       |
| Brain RO50<br>(Plasma Conc.) | 7.4 ng/mL | Rat     | Receptor<br>Occupancy        | [4]       |

**Experimental Protocols:** 



- Radioligand Binding Assay: Competition binding assays were performed using membranes from cells expressing recombinant human GPR6 and a radiolabeled GPR6 ligand to determine the binding affinity (Ki) of Solangepras.[5]
- cAMP Functional Assay: The inverse agonist activity of Solangepras was assessed by
  measuring its ability to inhibit the constitutive production of cyclic AMP (cAMP) in cells
  overexpressing GPR6. The half-maximal effective concentration (EC50) was determined
  from concentration-response curves.[2]
- Receptor Occupancy (RO) Studies: The in vivo receptor occupancy of Solangepras in the brain was determined in rodents. Following oral administration of Solangepras, brain tissue was collected, and the amount of drug bound to GPR6 was quantified to establish the plasma concentration required to occupy 50% of the receptors (RO50).[4]
- Animal Models of Parkinson's Disease: The efficacy of Solangepras in reversing motor deficits was evaluated in established rodent models, including the haloperidol-induced catalepsy model and the 6-hydroxydopamine (6-OHDA) lesion model.[4]



Click to download full resolution via product page

Caption: Preclinical experimental workflow for **Solangepras**.

## **Clinical Trials**

**Solangepras** has advanced through multiple phases of clinical trials to evaluate its safety and efficacy in patients with Parkinson's disease.



#### Summary of Key Clinical Trial Data:

| Trial Phase                                   | Patient<br>Population                                | Dosage(s)        | Primary<br>Endpoint                    | Key<br>Findings                                                                 | Reference(s |
|-----------------------------------------------|------------------------------------------------------|------------------|----------------------------------------|---------------------------------------------------------------------------------|-------------|
| Phase 2<br>(Adjunctive<br>Therapy)            | Parkinson's<br>disease with<br>motor<br>fluctuations | 150 mg           | Change in<br>daily "OFF"<br>time       | Statistically significant reduction in "OFF" time.                              | [6]         |
| Phase 2<br>(Monotherapy<br>- ASCEND)          | Early-stage,<br>untreated<br>Parkinson's<br>disease  | 150 mg           | Change in<br>MDS-UPDRS<br>Parts II+III | Did not meet primary endpoint, but showed positive trends in nonmotor symptoms. | [7][8]      |
| Phase 3<br>(Adjunctive<br>Therapy -<br>ARISE) | Parkinson's<br>disease with<br>motor<br>fluctuations | 75 mg, 150<br>mg | Change in<br>daily "OFF"<br>time       | Ongoing,<br>topline data<br>expected in<br>H1 2026.                             | [6]         |

#### Experimental Protocols in Clinical Trials:

- Study Design: Clinical trials have employed randomized, double-blind, placebo-controlled designs.[8]
- Patient Population: Participants have included individuals with early-stage Parkinson's disease and those with more advanced disease experiencing motor fluctuations.
- Outcome Measures: Efficacy has been primarily assessed using the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and patient-reported diaries to quantify daily "OFF" time.[6][8] Safety and tolerability have been monitored through the recording of adverse events.



### Conclusion

**Solangepras** represents a promising, novel therapeutic agent for Parkinson's disease with a distinct, non-dopaminergic mechanism of action. Its molecular structure is optimized for potent and selective inverse agonism at the GPR6 receptor, leading to the modulation of the indirect motor pathway. While clinical trial results have been mixed, with notable success as an adjunctive therapy, the ongoing Phase 3 ARISE trial will be crucial in further defining its role in the management of Parkinson's disease. The unique pharmacological profile of **Solangepras** holds the potential to address unmet needs in the treatment of this complex neurodegenerative condition, particularly in improving motor function and potentially mitigating the side effects associated with long-term dopaminergic treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Solangepras Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2025 American Academy of Neurology Abstract Website [index.mirasmart.com]
- 4. Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. neurologylive.com [neurologylive.com]
- 7. AD/PD 2025: Cerevance's Solengepras falls short of primary endpoint in ASCEND trial -Clinical Trials Arena [clinicaltrialsarena.com]
- 8. mdsabstracts.org [mdsabstracts.org]
- To cite this document: BenchChem. [Solangepras: A Deep Dive into its Molecular Architecture and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7358322#understanding-the-molecular-structure-of-solangepras]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com